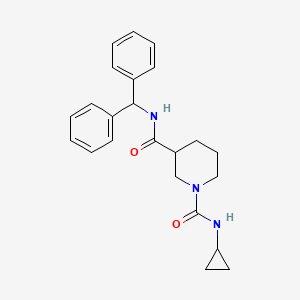

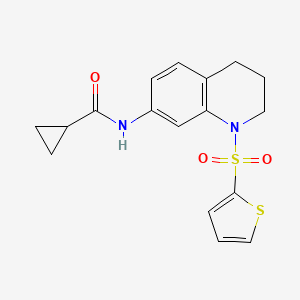

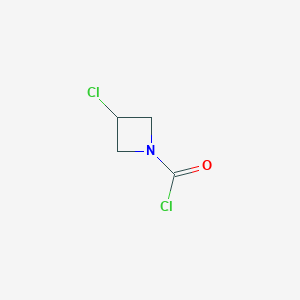

![molecular formula C13H8F3N3OS2 B2840086 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide CAS No. 477854-04-9](/img/structure/B2840086.png)

3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide” is a complex organic molecule that contains several functional groups and structural features. It has two thienyl groups (a five-membered ring containing four carbon atoms and one sulfur atom), a pyridine ring (a six-membered ring containing five carbon atoms and one nitrogen atom), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a carbohydrazide group (consisting of a carbonyl group (C=O) attached to a hydrazide group (NH-NH2)) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The thieno[2,3-b]pyridine core could potentially be synthesized using methods described in the literature for the synthesis of thieno[2,3-b]pyridines . The trifluoromethyl group could be introduced using a variety of methods, such as the use of trifluoromethylating reagents . The carbohydrazide group could potentially be introduced through the reaction of an appropriate carbonyl compound with hydrazine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The presence of nitrogen, sulfur, and fluorine atoms would also result in regions of polarity within the molecule, which could influence its physical and chemical properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyridine ring, for example, is susceptible to electrophilic substitution reactions. The carbohydrazide group could potentially undergo reactions with electrophiles, and the trifluoromethyl group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of heteroatoms (N, S, F) and the polar carbohydrazide group could result in the compound having a relatively high melting point and being soluble in polar solvents. The compound could potentially exhibit fluorescence, given the presence of the conjugated system of alternating single and double bonds .Scientific Research Applications

Synthesis and Derivative Formation

- Synthesis of Pyridopyrazolopyrimidine and Other Derivatives : The compound reacts with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives, and with halo compounds to give imidazo[1',2':1,5]pyrazolo[3,4-b]pyridine derivatives (Rateb, 2014).

- Generation of Pyrazolyl Oxadiazolylthieno[2,3-b]pyridine Derivatives : The compound has been used to react with β-dicarbonyl compounds and sulfur-containing compounds, leading to the formation of pyrazolyl oxadiazolylthieno[2,3-b]pyridine derivatives (Ho, 1999).

Biological and Pharmacological Potential

- Antibacterial Activity : Some novel thieno[2,3-c]pyridazines, prepared using this compound as a starting material, have shown antibacterial activities (Al-Kamali et al., 2014).

- Antiproliferative Activity : A study explored the antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines, which are related compounds, against phospholipase C enzyme (van Rensburg et al., 2017).

- Potential as Anticancer Agents : Novel pyridine derivatives bearing various heterocyclic rings, synthesized from related compounds, have been investigated for their in vitro antitumor activity, showing promising results (Hafez & El-Gazzar, 2020).

Chemical Properties and Reactions

- Formation of Polyheterocyclic Compounds : The compound has been used in the synthesis of various pyrido[3',2':4,5]thieno[3,2-d]pyrimidine, pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine, and pyrazolyl, oxadiazolylthieno[2,3-b]pyridine derivatives (Elneairy et al., 2006).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological target. If it’s intended for use in materials science, its properties would depend on its molecular structure .

Safety and Hazards

As with any chemical compound, handling “3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide” would require appropriate safety precautions. Direct contact with the skin or eyes, or inhalation or ingestion, should be avoided. The compound should be used only in a well-ventilated area and stored properly to prevent degradation or reaction with other substances .

Future Directions

The compound “3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide” could potentially be of interest in a variety of fields. In medicinal chemistry, it could be investigated for potential biological activity. In materials science, it could be explored for use in the development of new materials with unique properties .

properties

IUPAC Name |

3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N3OS2/c14-13(15,16)6-4-8-10(18-5-6)9(7-2-1-3-21-7)11(22-8)12(20)19-17/h1-5H,17H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOCQVAUZKNFQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

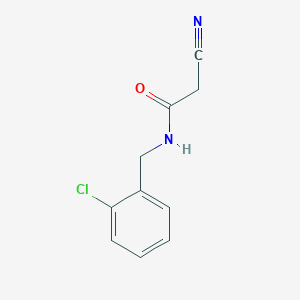

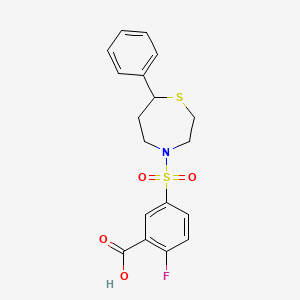

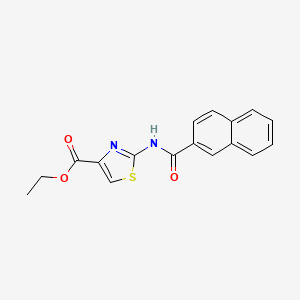

![1-[(3-Chlorophenyl)methyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2840007.png)

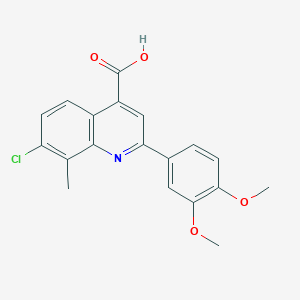

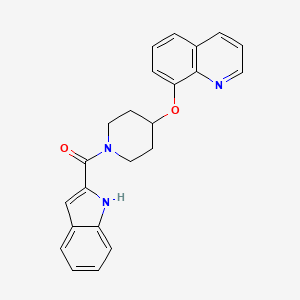

![3-butyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840010.png)

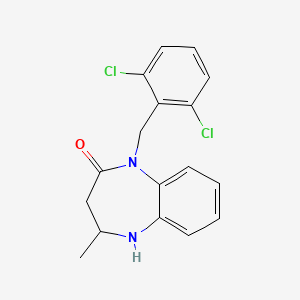

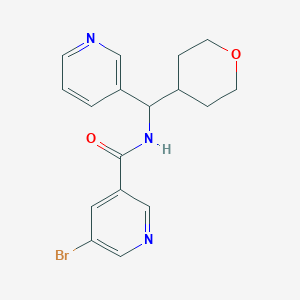

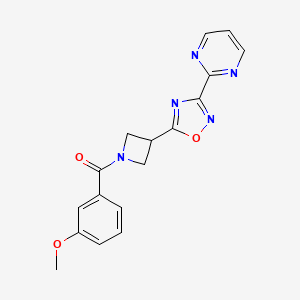

![2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2840020.png)